molecular formula C8H17NO2 B2500276 Methyl 2-(aminomethyl)-4-methylpentanoate CAS No. 776327-14-1

Methyl 2-(aminomethyl)-4-methylpentanoate

Cat. No.: B2500276
CAS No.: 776327-14-1
M. Wt: 159.229
InChI Key: QVGZFUGCZDERGY-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4-methylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of valine, an essential amino acid, and is characterized by the presence of an ester group and an aminomethyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminomethyl)-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the reductive amination of 2-(formylmethyl)-4-methylpentanoic acid with ammonia or an amine, followed by esterification with methanol. This method may require the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, primary amines

    Substitution: Amides, ethers

Scientific Research Applications

Methyl 2-(aminomethyl)-4-methylpentanoate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the synthesis of peptides and proteins, as well as in the study of enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-4-methylpentanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. For example, as a derivative of valine, it may be involved in protein synthesis and metabolism. The ester group can undergo hydrolysis to release the active aminomethyl-4-methylpentanoic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Methyl 2-(aminomethyl)-4-methylpentanoate can be compared with other similar compounds, such as:

    Methyl 2-(aminomethyl)-4-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.

    Methyl 2-(aminomethyl)-4-methylhexanoate: Similar structure but with a longer carbon chain, affecting its solubility and reactivity.

    Methyl 2-(aminomethyl)-4-methylbutanoate: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.

Properties

IUPAC Name

methyl 2-(aminomethyl)-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGZFUGCZDERGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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